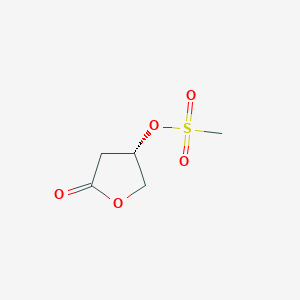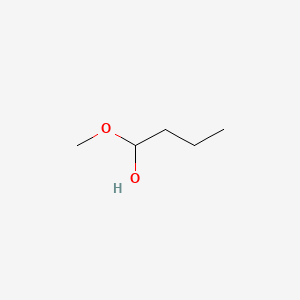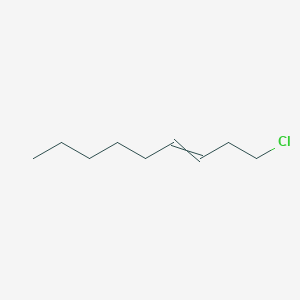
Cycloheptanecarboxylic acid, 2-oxo-1-(3-oxobutyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cycloheptanecarboxylic acid, 2-oxo-1-(3-oxobutyl)-, methyl ester is an organic compound with a complex structure It is a derivative of cycloheptanecarboxylic acid, featuring a methyl ester group and additional oxo functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cycloheptanecarboxylic acid, 2-oxo-1-(3-oxobutyl)-, methyl ester typically involves multiple steps:
Formation of Cycloheptanecarboxylic Acid: This can be achieved through the oxidation of cycloheptane using strong oxidizing agents such as potassium permanganate or chromic acid.
Introduction of Oxo Groups: The oxo groups can be introduced via a Friedel-Crafts acylation reaction, where cycloheptanecarboxylic acid reacts with acyl chlorides in the presence of a Lewis acid catalyst like aluminum chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like distillation and crystallization are often employed to ensure high-quality output.
Analyse Des Réactions Chimiques
Types of Reactions
Cycloheptanecarboxylic acid, 2-oxo-1-(3-oxobutyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
Cycloheptanecarboxylic acid, 2-oxo-1-(3-oxobutyl)-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of Cycloheptanecarboxylic acid, 2-oxo-1-(3-oxobutyl)-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The oxo groups can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester: Similar structure but with a five-membered ring and ethyl ester group.
Cyclohexanecarboxylic acid, 2-oxo-1-(2-oxopropyl)-, ethyl ester: Features a six-membered ring and ethyl ester group.
2-Oxo-1-(2-oxo-propyl)-cyclopentanecarboxylic acid ethyl ester: Another related compound with a different ring size and ester group.
Uniqueness
Cycloheptanecarboxylic acid, 2-oxo-1-(3-oxobutyl)-, methyl ester is unique due to its seven-membered ring structure and specific functional groups, which confer distinct chemical and biological properties. Its larger ring size compared to similar compounds may result in different reactivity and interactions with molecular targets.
Propriétés
Numéro CAS |
191793-22-3 |
|---|---|
Formule moléculaire |
C13H20O4 |
Poids moléculaire |
240.29 g/mol |
Nom IUPAC |
methyl 2-oxo-1-(3-oxobutyl)cycloheptane-1-carboxylate |
InChI |
InChI=1S/C13H20O4/c1-10(14)7-9-13(12(16)17-2)8-5-3-4-6-11(13)15/h3-9H2,1-2H3 |
Clé InChI |
KFPSMQRDMYIJAZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCC1(CCCCCC1=O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-[(2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzothiopyran-7-yl)ethynyl]pyridine-3-carboxylic acid](/img/structure/B12557672.png)

![[4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine](/img/structure/B12557688.png)

![6-Methylidenebicyclo[3.1.0]hexan-2-one](/img/structure/B12557702.png)
![3-[(4-nitrophenoxy)methyl]-5H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B12557707.png)
![Dimethyl[1-(trimethylstannyl)-1H-inden-1-yl]arsane](/img/structure/B12557712.png)
![Cyclotrisiloxane, pentamethyl[3-(2-nitrophenoxy)propyl]-](/img/structure/B12557714.png)



